molecular formula C34H30N2O12S3 B11031481 tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11031481
M. Wt: 754.8 g/mol
InChI Key: NCNGRUQEPSFVCX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic framework, which includes a quinoline moiety fused with a thiopyrano and dithiole ring system. The presence of multiple functional groups, such as methoxy, nitrophenyl, and tetracarboxylate, contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the spirocyclic dithiole and thiopyrano rings. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with appropriate dithiole and thiopyrano precursors under controlled conditions.

    Functional Group Introduction: Methoxy, nitrophenyl, and tetracarboxylate groups are introduced through selective substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the nitrophenyl group to an aminophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups, such as replacing the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. The quinoline moiety can intercalate with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

The uniqueness of tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its specific combination of functional groups and spirocyclic structure. This configuration imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H30N2O12S3

Molecular Weight

754.8 g/mol

IUPAC Name

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H30N2O12S3/c1-33(2)28-23(20-16-19(44-3)13-14-21(20)35(33)22(37)15-10-17-8-11-18(12-9-17)36(42)43)34(24(29(38)45-4)25(49-28)30(39)46-5)50-26(31(40)47-6)27(51-34)32(41)48-7/h8-16H,1-7H3/b15-10+

InChI Key

NCNGRUQEPSFVCX-XNTDXEJSSA-N

Isomeric SMILES

CC1(C2=C(C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.